molecular formula C11H13FO3 B13618943 Methyl 3-(2-fluoro-3-methylphenyl)-2-hydroxypropanoate

Methyl 3-(2-fluoro-3-methylphenyl)-2-hydroxypropanoate

Cat. No.: B13618943
M. Wt: 212.22 g/mol
InChI Key: FCIABYOJENEJCD-UHFFFAOYSA-N
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Description

Methyl 3-(2-fluoro-3-methylphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a hydroxypropanoate moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-fluoro-3-methylphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-fluoro-3-methylphenyl)-2-hydroxypropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques such as distillation and crystallization further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-fluoro-3-methylphenyl)-2-hydroxypropanoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 3-(2-fluoro-3-methylphenyl)-2-oxopropanoate.

    Reduction: 3-(2-fluoro-3-methylphenyl)-2-hydroxypropanol.

    Substitution: 3-(2-amino-3-methylphenyl)-2-hydroxypropanoate or 3-(2-thio-3-methylphenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(2-fluoro-3-methylphenyl)-2-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2-fluoro-3-methylphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The hydroxy and ester groups also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-chloro-3-methylphenyl)-2-hydroxypropanoate
  • Methyl 3-(2-bromo-3-methylphenyl)-2-hydroxypropanoate
  • Methyl 3-(2-iodo-3-methylphenyl)-2-hydroxypropanoate

Uniqueness

Methyl 3-(2-fluoro-3-methylphenyl)-2-hydroxypropanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

methyl 3-(2-fluoro-3-methylphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H13FO3/c1-7-4-3-5-8(10(7)12)6-9(13)11(14)15-2/h3-5,9,13H,6H2,1-2H3

InChI Key

FCIABYOJENEJCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC(C(=O)OC)O)F

Origin of Product

United States

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